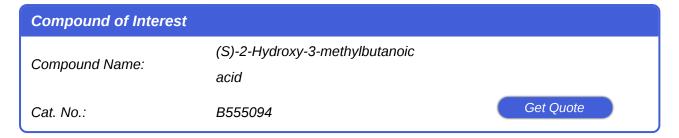


A Comprehensive Technical Guide to the Physicochemical Characteristics of (S)-alpha-Hydroxyisovaleric Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-alpha-Hydroxyisovaleric acid, also known as **(S)-2-Hydroxy-3-methylbutanoic acid**, is a chiral alpha-hydroxy acid of significant interest in various scientific fields. As a natural metabolite of the essential amino acid L-valine, it plays a role in biochemical pathways. Its chiral nature makes it a valuable building block in the asymmetric synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth overview of the core physicochemical properties of (S)-alpha-Hydroxyisovaleric acid, details the standard experimental methodologies for their determination, and illustrates its metabolic context and the principles of its stereochemical characterization.

Core Physicochemical Properties

(S)-alpha-Hydroxyisovaleric acid is a white crystalline solid at room temperature. Its molecular structure consists of a carboxylic acid group and a hydroxyl group on the alpha-carbon, with a chiral center at the same carbon, leading to its optical activity.

General and Structural Properties



A summary of the fundamental identifiers and structural properties for (S)-alpha-Hydroxyisovaleric acid is presented below.

Property	Value	Reference
IUPAC Name	(2S)-2-hydroxy-3- methylbutanoic acid	
Synonyms	L-alpha-Hydroxyisovaleric acid, (S)-(+)-2-Hydroxy-3-methylbutyric acid	
Molecular Formula	С5Н10О3	[1][2]
Molecular Weight	118.13 g/mol	[1][2]
CAS Number	17407-55-5	[1][2]
Appearance	White crystalline powder/solid	[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters for (S)-alpha-Hydroxyisovaleric acid. It is important to note that experimental values, particularly for melting points, can vary between sources due to differences in purity and analytical methods.

Parameter	Value	Conditions / Notes
Melting Point (°C)	48 - 70	Reported ranges include 48-57°C and 68-70°C.[1][3]
Boiling Point (°C)	124 - 125	At 13 mmHg pressure.[3]
рКа	3.87 ± 0.16	Predicted value.[3]
Optical Rotation [α] ²⁰ /D	+17° to +21°	c=1 in Chloroform.[1][3]
Solubility	DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL	[3]



Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical for research, quality control, and drug development. The following sections describe the standard methodologies for measuring the key parameters of (S)-alpha-Hydroxyisovaleric acid.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard and widely used technique.[4]

Principle: A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperature range from the first sign of melting (onset) to the complete liquefaction of the sample is recorded as the melting point range.[4]

Methodology:

- Sample Preparation: A small amount of dry (S)-alpha-Hydroxyisovaleric acid is finely crushed into a powder.
- Capillary Loading: The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[5][6]
- Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (e.g., a
 Mel-Temp or Thiele tube setup) alongside a calibrated thermometer.[4]
- Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[4][7]
- Data Recording: The temperature at which the first drop of liquid appears is recorded, as is
 the temperature at which the entire sample becomes a clear liquid. This defines the melting
 point range.[8]

Boiling Point Determination (Under Reduced Pressure)

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As alpha-hydroxy acids can be prone to decomposition at high temperatures, determining the boiling point under reduced pressure (vacuum) is often necessary.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered, preventing thermal degradation.[9]

Methodology:

- Apparatus: A small-scale distillation apparatus or a Thiele tube setup is used. The system is connected to a vacuum source and a manometer to measure the pressure.[10]
- Sample Preparation: A small volume (e.g., < 0.5 mL) of the molten acid is placed in a small vial or test tube.[10]
- Capillary Inversion: A capillary tube, sealed at one end, is inverted (open end down) and placed into the liquid sample.[10]
- Heating: The apparatus is heated gently. As the temperature rises, trapped air will bubble out
 of the inverted capillary. Heating is continued until a steady stream of bubbles emerges,
 indicating the liquid's vapor pressure is overcoming the external pressure.[9][10]
- Cooling and Measurement: The heat is removed, and the apparatus is allowed to cool slowly.
 The bubbling will stop, and as the vapor pressure inside the capillary drops below the
 external pressure, the liquid will be drawn into the capillary. The temperature at which the
 liquid just begins to enter the capillary is the boiling point at that specific pressure.[10]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a weak acid like (S)-alpha-Hydroxyisovaleric acid.[1][11]

Principle: A solution of the weak acid is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized ($[HA] = [A^-]$). This corresponds to the midpoint of the titration curve's buffer region, identified mathematically as the inflection point.[2]



Methodology:

- Solution Preparation: A precise amount of (S)-alpha-Hydroxyisovaleric acid is dissolved in deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).
 [11]
- Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A standardized solution of NaOH (e.g., 0.1 M) is added incrementally using a burette.[2]
- Data Collection: After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded. Smaller increments of titrant should be used near the equivalence point where the pH changes most rapidly.[11]
- Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point
 is determined from the steepest part of the curve (or by using a derivative plot). The volume
 of NaOH at the half-equivalence point is found, and the corresponding pH on the curve is the
 experimental pKa.[12]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[13]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until the solution reaches saturation (equilibrium). The concentration of the dissolved solute in the saturated solution is then measured.[13]

Methodology:

- Preparation: An excess amount of solid (S)-alpha-Hydroxyisovaleric acid is added to a flask containing a known volume of the solvent (e.g., water, ethanol, DMSO). The excess solid ensures that equilibrium saturation is achieved.[13]
- Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25°C). It is agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[14]



- Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. Alternatively, it can be centrifuged or filtered to separate the saturated solution from the excess solid.[15]
- Quantification: The concentration of the dissolved acid in the clear, saturated solution is determined using a suitable analytical method, such as HPLC with UV detection or titration.

Optical Rotation Determination (Polarimetry)

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution, which is a defining characteristic of enantiomers.[16]

Principle: A beam of monochromatic light is passed through a polarizer, creating plane-polarized light. This light then passes through a solution of the chiral sample. The optically active molecules rotate the plane of polarization. An analyzer (a second polarizer) is rotated to measure the angle of this rotation.[17]

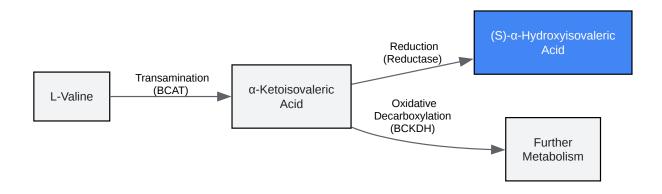
Methodology:

- Sample Preparation: A solution of (S)-alpha-Hydroxyisovaleric acid is prepared by accurately
 weighing the compound and dissolving it in a specific volume of a suitable achiral solvent
 (e.g., chloroform) to a known concentration (c, in g/mL).[3]
- Blank Measurement: The polarimeter cell (of a known path length, I, in decimeters) is filled with the pure solvent, and a blank reading is taken to zero the instrument.[3]
- Sample Measurement: The cell is rinsed and filled with the sample solution, ensuring no air bubbles are present. The observed rotation (α) is measured.[3]
- Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × I) The temperature and wavelength of light (typically the sodium D-line, 589 nm) are always reported with the value.[17]

Biological and Synthetic Context Metabolic Pathway: Valine Catabolism



(S)-alpha-Hydroxyisovaleric acid is a direct metabolite in the catabolism of the branched-chain amino acid L-valine. The initial step is the removal of the amino group from valine, a process called transamination, to yield α -ketoisovaleric acid.[18][19] This keto acid can then be reduced to form the corresponding alpha-hydroxy acid. This pathway is a key part of amino acid metabolism in many organisms.[20]



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Fig 1. Metabolic conversion of L-Valine to (S)-α-Hydroxyisovaleric Acid.

Experimental Workflow: Polarimetry

The determination of optical activity is fundamental to characterizing a chiral molecule like (S)-alpha-Hydroxyisovaleric acid. The workflow for a polarimetry experiment is a sequential process from light source to detection.



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Fig 2. General experimental workflow for polarimetry measurement.

Logical Relationship: Enantiomers

(S)-alpha-Hydroxyisovaleric acid is one of two enantiomers. Enantiomers are nonsuperimposable mirror images that share identical physical properties except for their



interaction with plane-polarized light. The (R)-enantiomer, D-alpha-Hydroxyisovaleric acid, rotates light in the opposite direction.

Fig 3. Relationship between (S) and (R) enantiomers.

Applications and Significance

The well-defined physicochemical properties of (S)-alpha-Hydroxyisovaleric acid make it a valuable molecule in several areas:

- Asymmetric Synthesis: It serves as a chiral building block for the synthesis of complex molecules, including peptides, depsipeptides, and other pharmaceuticals.
- Metabolic Research: As a metabolite of valine, it is studied to understand amino acid metabolism and its deregulation in various diseases.
- Drug Development: Its structural motifs are incorporated into drug candidates to optimize stereochemistry for improved efficacy and reduced side effects.

Conclusion

This guide has provided a detailed summary of the essential physicochemical characteristics of (S)-alpha-Hydroxyisovaleric acid, grounded in available scientific data. By outlining standard experimental protocols and illustrating its metabolic and stereochemical context, this document serves as a valuable technical resource for professionals in chemical research and pharmaceutical development. The accurate characterization of this and similar chiral molecules is fundamental to advancing science and innovation in these fields.

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